molecular formula C10H7BrFN B8663830 2-Bromomethyl-8-fluoroquinoline CAS No. 168083-36-1

2-Bromomethyl-8-fluoroquinoline

Cat. No.: B8663830
CAS No.: 168083-36-1
M. Wt: 240.07 g/mol
InChI Key: VQONZJTWIQNLSW-UHFFFAOYSA-N
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Description

2-Bromomethyl-8-fluoroquinoline is a halogenated quinoline derivative with a bromomethyl (-CH₂Br) group at position 2 and a fluorine atom at position 7. The bromomethyl group enhances its reactivity as an alkylating agent, while the fluorine atom modulates electronic properties and metabolic stability. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates for cross-coupling reactions.

Properties

CAS No.

168083-36-1

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-(bromomethyl)-8-fluoroquinoline

InChI

InChI=1S/C10H7BrFN/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-5H,6H2

InChI Key

VQONZJTWIQNLSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-Bromomethyl-8-fluoroquinoline with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
This compound BrCH₂ (C2), F (C8) C₁₀H₈BrFN 242.08* Bromomethyl for alkylation; F for stability Target compound
8-Bromo-2-methylquinoline CH₃ (C2), Br (C8) C₁₀H₈BrN 222.08 Methyl group reduces reactivity
8-Bromo-4-chloro-2-phenylquinoline Br (C8), Cl (C4), Ph (C2) C₁₅H₉BrClN 318.6 Bulky phenyl group; dual halogens
5-Bromo-8-methoxy-2-methylquinoline Br (C5), OCH₃ (C8), CH₃ (C2) C₁₁H₁₀BrNO 252.11 Methoxy enhances solubility
8-Bromo-7-fluoro-2-methoxyquinoline Br (C8), F (C7), OCH₃ (C2) C₁₀H₇BrFNO 256.07 Dual halogens; methoxy at C2
5-Bromo-8-fluoroquinolin-2(1H)-one Br (C5), F (C8), ketone (C2) C₉H₅BrFNO 242.05 Ketone group alters reactivity

*Calculated based on standard atomic masses.

Key Observations:

  • Reactivity: The bromomethyl group in this compound distinguishes it from analogs like 8-Bromo-2-methylquinoline (methyl at C2), enabling nucleophilic substitution reactions for further functionalization .
  • Electronic Effects: Fluorine at C8 (as in the target compound and 8-Bromo-7-fluoro-2-methoxyquinoline) enhances electron-withdrawing properties, improving stability and influencing regioselectivity in cross-coupling reactions .
  • Steric Considerations: Bulky substituents (e.g., phenyl in 8-Bromo-4-chloro-2-phenylquinoline) reduce accessibility for reactions compared to smaller groups like bromomethyl .

Stability and Physicochemical Properties

  • Thermal Stability: The π-π stacking observed in 8-Bromo-2-methylquinoline (centroid distance 3.76 Å) contributes to crystalline stability, a feature likely shared with this compound due to similar halogen interactions .
  • Hydrolytic Sensitivity: Bromomethyl groups are prone to hydrolysis under basic conditions, whereas methyl or phenyl substituents (e.g., in 8-Bromo-4-chloro-2-phenylquinoline) offer greater inertness .

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